molecular formula C25H24FNO4S B12210398 (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methylphenyl)prop-2-enamide

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methylphenyl)prop-2-enamide

Cat. No.: B12210398
M. Wt: 453.5 g/mol
InChI Key: KWLXTJAZFIHSNR-AWNIVKPZSA-N
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Description

The compound (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methylphenyl)prop-2-enamide is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a fluorophenyl group, and a furan ring, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methylphenyl)prop-2-enamide involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of the dioxidotetrahydrothiophene ring, followed by the introduction of the fluorophenyl and furan groups. The final step involves the coupling of these intermediates under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of scalable reaction protocols.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methylphenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorophenyl and furan groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dioxidotetrahydrothiophene ring may yield sulfone derivatives, while reduction can lead to the formation of thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential interactions with various biomolecules can be studied. Its fluorophenyl and furan groups may enable it to bind to specific proteins or enzymes, making it a useful tool for probing biological pathways.

Medicine

The compound may have potential therapeutic applications due to its ability to interact with biological targets. Research into its pharmacological properties could lead to the development of new drugs for treating various diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics, such as enhanced stability or reactivity, to the materials.

Mechanism of Action

The mechanism of action of (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The fluorophenyl and furan groups may enable the compound to bind to proteins or enzymes, modulating their activity. The dioxidotetrahydrothiophene ring may also play a role in the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-(4-methylphenyl)prop-2-enamide
  • (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-bromophenyl)furan-2-yl]methyl}-3-(4-methylphenyl)prop-2-enamide

Uniqueness

The uniqueness of (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methylphenyl)prop-2-enamide lies in its specific combination of functional groups. The presence of the fluorophenyl group distinguishes it from similar compounds with different halogen substitutions, potentially leading to unique biological and chemical properties.

Properties

Molecular Formula

C25H24FNO4S

Molecular Weight

453.5 g/mol

IUPAC Name

(E)-N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-(4-methylphenyl)prop-2-enamide

InChI

InChI=1S/C25H24FNO4S/c1-18-2-4-19(5-3-18)6-13-25(28)27(22-14-15-32(29,30)17-22)16-23-11-12-24(31-23)20-7-9-21(26)10-8-20/h2-13,22H,14-17H2,1H3/b13-6+

InChI Key

KWLXTJAZFIHSNR-AWNIVKPZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4

Origin of Product

United States

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